Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that merges the structural characteristics of thiazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological and pharmacological activities, particularly as an inhibitor of phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival. The unique fusion of thiazole and pyridine rings in its structure provides multiple reactive sites, enhancing its utility as a scaffold for the development of various bioactive molecules.
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is synthesized from readily available precursors and can be obtained commercially from chemical suppliers. Its chemical structure is denoted by the identifier 1089704-57-3, which is recognized in chemical databases.
This compound falls under the category of heterocyclic compounds, specifically classified as a thiazolo-pyridine derivative. It exhibits properties typical of both thiazole and pyridine compounds, making it a subject of interest in organic synthesis and medicinal applications.
The synthesis of ethyl thiazolo[5,4-b]pyridine-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-chloronicotinate. This reaction is carried out under basic conditions using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is conducted at elevated temperatures to facilitate cyclization and product formation.
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is involved in several types of chemical reactions:
The mechanism by which ethyl thiazolo[5,4-b]pyridine-2-carboxylate exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors:
Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are commonly used to confirm the structure and purity of ethyl thiazolo[5,4-b]pyridine-2-carboxylate during synthesis and analysis.
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate has several notable applications:
Thiazolo[5,4-b]pyridine represents a privileged [5,6]-fused bicyclic heterocycle in drug design, characterized by a sulfur-containing thiazole ring fused with a pyridine ring. Ethyl thiazolo[5,4-b]pyridine-2-carboxylate (CAS: 1823873-36-4) serves as a synthetically versatile precursor for bioactive molecules, with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol. Its SMILES notation (O=C(C1=NC2=NC=CC=C2S1)OCC) encodes the ethyl carboxylate group at the 2-position, a critical modification enabling diverse derivatization. This scaffold’s significance stems from its:
Table 1: Key Identifiers of Ethyl Thiazolo[5,4-b]pyridine-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1823873-36-4 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| SMILES | O=C(C1=NC2=NC=CC=C2S1)OCC |
| Storage Conditions | Sealed, dry, room temperature |
The thiazolo[5,4-b]pyridine core exhibits distinct hydrogen-bonding capabilities and electronic profiles that govern its biological interactions:
Table 2: Key Binding Interactions of Thiazolo[5,4-b]pyridine Derivatives
| Target | Compound | Interaction Site | Biological Outcome |
|---|---|---|---|
| PI3Kα | 19a | Val851 (H-bond), Lys802 (H-bond with sulfonamide) | IC₅₀ = 3.6 nM |
| c-KIT D816V | 6r | ATP-binding pocket (π-stacking), Juxtamembrane domain | IC₅₀ = 4.77 μM [5] |
| EGFR-TK | 10k | Cys797 (covalent bond), Hinge region | IC₅₀ = 0.010 μM (HCC827) [2] |
The scaffold’s therapeutic applications have expanded significantly over three decades:
Table 3: Evolution of Key Thiazolo[5,4-b]pyridine-Based Drug Candidates
| Era | Therapeutic Area | Representative Compound | Key Activity |
|---|---|---|---|
| 2000s | Immunomodulation | AMG 369 | S1P1 agonist; lymphocyte reduction (0.3 mg/kg) [3] |
| 2010–2020 | Oncology (PI3K) | 19a | Pan-PI3K inhibitor (IC₅₀ = 1.6–3.6 nM) |
| 2010–2020 | Oncology (c-KIT) | 6r | c-KIT V560G/D816V inhibitor (IC₅₀ = 4.77 μM) [5] |
| 2020–Present | Oncology (EGFR) | 10k | EGFR-TK inhibitor (HCC827 IC₅₀ = 0.010 μM) [2] |
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate serves as a multifunctional synthon that enables strategic modifications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: